4-(2-Cyano-3-ethoxy-3-oxo-1-propenyl)-2-methoxyphenyl 4-bromobenzoate
Description
4-(2-Cyano-3-ethoxy-3-oxo-1-propenyl)-2-methoxyphenyl 4-bromobenzoate is a complex ester derivative characterized by a 2-methoxyphenyl core substituted at the 4-position with a propenyl chain bearing cyano, ethoxy, and oxo functional groups. This moiety is esterified with 4-bromobenzoic acid.
Properties
IUPAC Name |
[4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-bromobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO5/c1-3-26-19(23)15(12-22)10-13-4-9-17(18(11-13)25-2)27-20(24)14-5-7-16(21)8-6-14/h4-11H,3H2,1-2H3/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHKGOULJGBLKL-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)Br)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)Br)OC)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reaction Conditions
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4-Hydroxy-3-methoxybenzaldehyde (vanillin) and ethyl cyanoacetate undergo Knoevenagel condensation.
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Catalytic bases such as piperidine or ammonium acetate facilitate deprotonation of the active methylene group in ethyl cyanoacetate, enabling nucleophilic attack on the aldehyde.
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Solvents: Ethanol or toluene under reflux (80–100°C) for 6–12 hours.
Representative Procedure:
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Dissolve vanillin (10 mmol) and ethyl cyanoacetate (12 mmol) in anhydrous ethanol (50 mL).
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Add piperidine (0.5 mL) and reflux at 85°C for 8 hours.
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Cool, concentrate under vacuum, and purify via silica gel chromatography (hexane/ethyl acetate 3:1) to yield the intermediate as a yellow solid (72–85% yield).
Esterification with 4-Bromobenzoyl Chloride
Acyl Chloride Preparation
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4-Bromobenzoic acid is treated with oxalyl chloride (2.2 equiv) and catalytic DMF in dichloromethane at 0–25°C.
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Reaction progress is monitored by TLC; completion typically occurs within 2–4 hours. Excess oxalyl chloride and solvent are removed under reduced pressure to isolate 4-bromobenzoyl chloride (94–98% purity).
Coupling Reaction
Optimization Insights:
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Temperature : Elevated temperatures (50°C) reduce reaction time but may promote side reactions (e.g., nitrile hydrolysis).
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Coupling Agents : Alternatives like BOP-Cl (bis(2-oxo-3-oxazolidinyl)phosphonic chloride) improve yields in sterically hindered systems (e.g., 62–91% yields in analogous aryl amide syntheses).
Purification and Characterization
Chromatographic Purification
Spectroscopic Validation
Challenges and Mitigation Strategies
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Nitrile Stability : The cyano group is prone to hydrolysis under acidic or prolonged basic conditions. Use of anhydrous solvents and controlled reaction times minimizes degradation.
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Steric Hindrance : Bulky substituents on the phenol ring may necessitate higher equivalents of acyl chloride or coupling agents (e.g., BOP-Cl).
Industrial-Scale Adaptations
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The cyano group can be oxidized to form a carboxylic acid.
Reduction: : The cyano group can be reduced to form an amine.
Substitution: : The bromobenzoate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of a carboxylic acid derivative.
Reduction: : Formation of an amine derivative.
Substitution: : Formation of various substituted benzene derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects. Its structure suggests it may exhibit significant biological activity, particularly as an anti-cancer agent. The presence of the cyano and methoxy groups can enhance its interaction with biological targets.
Case Studies:
- Antitumor Activity : Research has shown that similar compounds with cyano and methoxy substitutions exhibit cytotoxic effects against various cancer cell lines. For example, derivatives of substituted phenyl compounds have been reported to inhibit tumor growth in vitro and in vivo .
Organic Synthesis
4-(2-Cyano-3-ethoxy-3-oxo-1-propenyl)-2-methoxyphenyl 4-bromobenzoate can serve as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a valuable building block in organic synthesis.
Applications in Synthesis:
- Cross-Coupling Reactions : The bromine atom in the compound can participate in cross-coupling reactions, which are fundamental in creating diverse organic compounds.
| Reaction Type | Description |
|---|---|
| Suzuki Coupling | Utilizes the bromide for coupling with boronic acids to form biaryl compounds. |
| Sonogashira Reaction | Involves coupling with alkynes for synthesizing substituted alkynes. |
Material Science
The compound's unique chemical structure allows for potential applications in developing new materials, particularly polymers and nanomaterials.
Potential Uses:
- Polymeric Materials : Incorporating this compound into polymer matrices could enhance properties such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism by which 4-(2-Cyano-3-ethoxy-3-oxo-1-propenyl)-2-methoxyphenyl 4-bromobenzoate exerts its effects involves its interaction with specific molecular targets and pathways. The cyano and bromobenzoate groups play a crucial role in its biological activity, influencing various biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Three compounds sharing the 4-bromobenzoate ester group but differing in their substituents are analyzed below (structural data sourced from ECHEMI ).
Structural and Functional Group Analysis
Target Compound
- 2-Methoxyphenyl: Electron-donating methoxy group may enhance solubility. 4-Bromobenzoate: Increases lipophilicity and steric bulk.
Compound A : [4-(2-Cyano-3-(2-methylanilino)-3-oxo-1-propenyl)phenyl] 4-bromobenzoate (CAS 352212-82-9)
- Differences: Replaces the ethoxy group with a 2-methylanilino moiety.
- Increased steric hindrance and basicity compared to the ethoxy group.
Compound B : (3-{[(4-Bromobenzoyl)oxy]methyl}-2,2-dichlorocyclopropyl)methyl 4-bromobenzoate (CAS 431980-72-2)
- Differences :
- Features a dichlorocyclopropyl group instead of the propenyl chain.
- Implications: Cyclopropane’s ring strain may enhance reactivity.
Compound C : [3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl] 4-bromobenzoate (CAS 358379-05-2)
- Differences :
- Chromene backbone with 3,4-dimethoxyphenyl and methyl groups.
- Implications: Chromene’s conjugated system may improve UV absorption. Dimethoxy groups could enhance solubility relative to monomethoxy substituents.
Research Findings and Limitations
No experimental data on synthesis, bioactivity, or material properties were identified in the provided sources. The analysis above is based on structural inferences. Further studies are required to:
Characterize solubility, stability, and reactivity experimentally.
Evaluate biological activity (e.g., antimicrobial, enzyme inhibition).
Optimize substituents for targeted applications.
Biological Activity
4-(2-Cyano-3-ethoxy-3-oxo-1-propenyl)-2-methoxyphenyl 4-bromobenzoate, a compound with the chemical formula C20H16BrNO5, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and any relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A bromobenzoate moiety which may influence its interaction with biological targets.
- A cyano group that can enhance reactivity and potentially contribute to biological activity.
- An ethoxy and an oxo group which may play roles in the compound's solubility and reactivity.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies using DPPH and FRAP assays have shown that related compounds can scavenge free radicals effectively, suggesting potential protective effects against oxidative stress .
Mutagenicity and Safety Profile
While some compounds with similar structures have been evaluated for mutagenicity, there is currently insufficient data specifically addressing the mutagenic potential of this compound. It is crucial to conduct thorough mutagenicity assessments as part of the safety profile for any new therapeutic agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. Key factors include:
- Substituents on the aromatic rings : The presence of electron-withdrawing groups like bromine can enhance biological activity by stabilizing reactive intermediates.
- Functional groups : The cyano and ethoxy groups may enhance solubility and bioavailability, affecting overall efficacy.
Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Significant free radical scavenging | |
| Antitumor | Cytotoxicity against cancer cell lines | |
| Mutagenicity | Insufficient data available |
Case Studies
While direct case studies on this compound are scarce, related compounds have been documented in literature:
- Antitumor Studies : A study involving structurally related compounds showed promising results against various cancer cell lines, indicating the potential for further exploration of this compound's efficacy in oncology.
- Antioxidant Studies : Compounds with similar functional groups have demonstrated robust antioxidant activity, suggesting that this compound may also exhibit similar protective effects.
Q & A
Basic: What are the recommended methods for synthesizing 4-(2-cyano-3-ethoxy-3-oxo-1-propenyl)-2-methoxyphenyl 4-bromobenzoate, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via multi-step reactions involving esterification and coupling. A general approach includes:
- Step 1: Reacting a bromobenzoic acid derivative with a phenol-containing precursor (e.g., 2-methoxyphenol) using coupling agents like trichlorotriazine under inert conditions .
- Step 2: Introducing the cyano and ethoxy groups via nucleophilic substitution or Michael addition. For example, acrylonitrile derivatives can be coupled to the phenolic backbone in the presence of a base (e.g., K₂CO₃) .
- Optimization: Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to enhance yield.
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Use ¹H/¹³C NMR to confirm substituent positions, focusing on the cyano (δ ~110-120 ppm in ¹³C) and ester carbonyl (δ ~165-175 ppm) groups .
- X-ray Crystallography: Determine crystal structure to validate spatial arrangement. For example, monoclinic systems (e.g., space group P21/c) with unit cell parameters (e.g., a = 7.97 Å, b = 16.43 Å) are common for similar benzoate esters .
- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated for C₂₂H₁₉BrNO₅: 472.04 g/mol).
Basic: How can researchers design assays to evaluate the compound’s biological activity?
Methodological Answer:
- Enzyme Inhibition: Perform in vitro assays (e.g., fluorescence-based) targeting enzymes like kinases or proteases. Use IC₅₀ calculations to quantify potency .
- Receptor Binding: Radioligand displacement assays (e.g., using ³H-labeled ligands) to assess affinity for receptors like GPCRs.
- Cytotoxicity Screening: MTT or ATP-based assays against cancer cell lines (e.g., HeLa or MCF-7), with dose-response curves for EC₅₀ determination .
Advanced: How can crystallographic data resolve ambiguities in the compound’s stereochemistry or conformation?
Methodological Answer:
- Data Collection: Use a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) to collect high-resolution data .
- Refinement: Software like SHELXL for refining parameters (e.g., thermal displacement, occupancy). Compare experimental bond lengths/angles with DFT-calculated values to confirm accuracy .
- Case Study: For similar brominated esters, monoclinic systems with β angles ~95° are typical, aiding in distinguishing cis vs. trans substituents .
Advanced: What strategies address limitations in experimental design when studying degradation or stability?
Methodological Answer:
- Sample Stabilization: Continuous cooling (4°C) during long-term experiments to mitigate organic degradation, as seen in wastewater matrix studies .
- Accelerated Stability Testing: Expose the compound to controlled stress conditions (e.g., 40°C/75% RH) and analyze degradation products via LC-MS.
- Real-Time Monitoring: Use hyphenated techniques like HPLC-DAD-ELSD to track decomposition kinetics .
Advanced: How can structure-activity relationships (SAR) guide functional group modifications?
Methodological Answer:
- Substituent Effects: Replace the 4-bromo group with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity for nucleophilic attack in drug design .
- Ester Hydrolysis: Evaluate bioactivity of the carboxylic acid derivative (post-hydrolysis) to assess prodrug potential.
- Case Study: Analogous compounds with methoxy groups show improved lipid solubility, influencing membrane permeability .
Advanced: What are the material science applications of this compound, and how are its properties tailored?
Methodological Answer:
- Polymer Synthesis: Incorporate into copolymers via radical polymerization. Monitor thermal stability (TGA) and glass transition temperature (DSC) to optimize material properties .
- Optoelectronic Materials: Characterize UV-Vis absorption (λmax ~300-350 nm for conjugated systems) and HOMO-LUMO gaps via cyclic voltammetry .
- Coating Applications: Test hydrophobicity using contact angle measurements and adhesion strength via peel tests .
Advanced: How can computational methods predict reactivity or interaction mechanisms?
Methodological Answer:
- DFT Calculations: Use Gaussian09 to model transition states for ester hydrolysis or cyano group reactions. Compare with experimental kinetics .
- Docking Studies: Autodock Vina to simulate binding poses with target proteins (e.g., COX-2 for anti-inflammatory activity) .
- MD Simulations: GROMACS to assess stability in biological membranes over 100-ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
